2,2'-Sulfinyldiethanol

Catalog No.
S595167
CAS No.
3085-45-8
M.F
C4H10O3S
M. Wt
138.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Sulfinyldiethanol

CAS Number

3085-45-8

Product Name

2,2'-Sulfinyldiethanol

IUPAC Name

2-(2-hydroxyethylsulfinyl)ethanol

Molecular Formula

C4H10O3S

Molecular Weight

138.19 g/mol

InChI

InChI=1S/C4H10O3S/c5-1-3-8(7)4-2-6/h5-6H,1-4H2

InChI Key

XHKPPUVICXLDRJ-UHFFFAOYSA-N

SMILES

C(CS(=O)CCO)O

Synonyms

2,2'-sulfinylbisethanol, 2,2'-sulfinylbisethanol, 1,1,1',1'-(2)H-labeled, thiodiglycol sulfoxide

Canonical SMILES

C(CS(=O)CCO)O

The exact mass of the compound 2,2'-Sulfinyldiethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 743000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-Sulfinyldiethanol, commonly known as bis(2-hydroxyethyl) sulfoxide or thiodiglycol sulfoxide, is a highly polar, bifunctional organosulfur compound featuring a central sulfoxide linkage flanked by two primary hydroxyl groups. Unlike its unoxidized precursor thiodiglycol, which is a liquid, 2,2'-sulfinyldiethanol is a stable crystalline solid at room temperature (melting point 111 °C) and exhibits complete aqueous miscibility . In industrial procurement, it is primarily sourced as a reactive diol for specialized polyurethanes, a flux-enhancing inclusion complex for thin-film composite (TFC) membranes, an antifoulant dispersant intermediate in acrylonitrile production, and a critical analytical reference standard for environmental monitoring[1]. Its unique combination of a high-dipole sulfoxide core and reactive hydroxyls makes it a specialized, covalently integratable alternative to standard aliphatic diols or non-reactive sulfoxide solvents.

Substituting 2,2'-sulfinyldiethanol with common diols like diethylene glycol (DEG) or its unoxidized analog thiodiglycol (TDG) frequently compromises process stability and end-product performance. While DEG offers similar diol reactivity, its ether linkage lacks the high dipole moment and strong hydrogen-bonding capacity of the sulfoxide group, leading to inferior performance in applications requiring high polarity, such as membrane flux enhancement or targeted foulant dispersion [1]. Conversely, while TDG shares the same carbon backbone, it is a liquid that remains susceptible to uncontrolled oxidation during high-temperature processing or prolonged storage, making it unreliable for long-term analytical tracking or stable polymer synthesis. Furthermore, standard aprotic solvents like dimethyl sulfoxide (DMSO) provide the necessary polarity but lack the reactive hydroxyl groups required for covalent integration into polymer matrices, resulting in solvent leaching and mechanical degradation over time[2].

Water Flux Enhancement in Thin-Film Composite (TFC) Membranes

In the fabrication of reverse osmosis and nanofiltration membranes, the inclusion of 2,2'-sulfinyldiethanol as a polar aprotic additive during interfacial polymerization significantly alters the morphology of the polyamide discrimination layer. Compared to baseline membranes prepared without sulfoxide inclusion complexes, formulations utilizing 2,2'-sulfinyldiethanol achieve enhanced water flux rates of 30–40 gfd while maintaining high salt rejection (96–99.7% against 32,000 ppm NaCl)[1]. The dual functionality of the sulfoxide dipole and the hydroxyl groups facilitates optimized amine-acid halide reaction kinetics, outperforming standard solvent additives that fail to adequately swell the nascent polymer network.

Evidence DimensionMembrane Water Flux and Salt Rejection
Target Compound Data30–40 gfd flux with 96–99.7% salt rejection
Comparator Or BaselineBaseline TFC membranes (lower flux without inclusion complex)
Quantified DifferenceSignificant flux enhancement without loss of >96% salt rejection
ConditionsInterfacial polymerization of polyamine and polyfunctional acid halide, tested with 32,000 ppm NaCl at 800 psi and 25°C.

For membrane manufacturers, incorporating this compound allows for the production of high-efficiency reverse osmosis modules that process more water per surface area without sacrificing purification quality.

Targeted Dispersant Activity for Polar Polymeric Foulants

In the purification of acrylonitrile, polymeric foulants such as poly(acrylonitrile) exhibit specific solubility profiles that resist dispersion by standard aliphatic or low-polarity solvents. 2,2'-Sulfinyldiethanol, possessing a high dipole moment characteristic of sulfoxides, effectively interacts with these highly polar carbonaceous tars. Unlike standard diols (e.g., diethylene glycol) which have lower dipole moments (0-2 D) and fail to solvate poly(acrylonitrile) residues, the sulfoxide-based dispersant matches the 0-4.3 D dipole requirement of acrylonitrile foulants [1]. This targeted polarity ensures stable dispersion of polymeric tars, preventing equipment fouling and reducing downtime in monomer recovery processes.

Evidence DimensionDipole moment matching for foulant dispersion
Target Compound DataHigh dipole moment (sulfoxide core) suitable for 0-4.3 D foulants
Comparator Or BaselineStandard ether-based diols (0-2 D dipole moment)
Quantified DifferenceSulfoxide polarity aligns with poly(acrylonitrile) solubility requirements, whereas standard diols do not.
ConditionsLiquid/gaseous phase acrylonitrile process equipment and recovery streams.

Procurement of this specific sulfoxide diol reduces maintenance downtime and improves yield in industrial acrylonitrile manufacturing by preventing the buildup of intractable polymeric tars.

Persistence and Stability in Environmental and Biological Matrices

For analytical laboratories monitoring chemical exposure, 2,2'-sulfinyldiethanol serves as the definitive, stable biomarker and environmental degradation product. While its precursor, thiodiglycol (TDG), is often targeted, TDG is prone to ongoing oxidation and exhibits a limited shelf-life in complex matrices. In contrast, 2,2'-sulfinyldiethanol is the terminal, stable oxidation product, remaining fully miscible and recoverable from samples even after prolonged storage (e.g., up to 13 years in frozen samples). Quantitative recovery utilizing reduction back to TDG yielded baseline concentrations up to 104 ng/mL in historical exposure cases, compared to merely 1-3 ng/mL for unoxidized TDG [1].

Evidence DimensionAnalyte persistence and concentration in aged matrices
Target Compound DataHigh recovery (78-104 ng/mL after reduction)
Comparator Or BaselineUnoxidized thiodiglycol (TDG) (1-3 ng/mL in aged samples)
Quantified Difference>30-fold higher concentration of the sulfoxide marker due to its stability against further degradation.
ConditionsRetrospective analysis of frozen biological samples (urine) using GC-MS/MS.

Analytical and forensic laboratories must procure the sulfoxide form as a reference standard to accurately quantify historical exposure, as the unoxidized sulfide degrades too rapidly for reliable long-term detection.

Reactive Monomer for Specialty Polyurethanes

Due to its two primary hydroxyl groups and highly polar sulfoxide core, 2,2'-sulfinyldiethanol is procured as a chain extender or specialized diol monomer in polyurethane synthesis. It covalently integrates into the polymer backbone, imparting increased hydrophilicity, metal-coordination capability, and altered thermal properties without the risk of solvent leaching associated with non-reactive additives like DMSO [1].

Flux-Enhancing Additive in Membrane Manufacturing

Utilized as a processing aid during the interfacial polymerization of thin-film composite (TFC) membranes. Its inclusion modifies the reaction kinetics between polyamines and acid halides, yielding reverse osmosis and nanofiltration membranes with superior water flux (30-40 gfd) while strictly maintaining salt rejection thresholds[1].

Antifoulant Formulation in Monomer Production

Applied in the chemical processing industry as a dispersant intermediate for acrylonitrile purification. Its high dipole moment effectively solvates and disperses polar polymeric tars (like polyacrylonitrile) that standard aliphatic diols cannot, thereby preventing equipment fouling and minimizing production downtime [2].

Certified Reference Material for Environmental and Forensic Analysis

Procured by analytical laboratories as a stable calibration standard for GC-MS/MS and LC-MS assays. It is essential for quantifying the degradation of sulfur mustard and thiodiglycol in environmental sediments or biological matrices, where it acts as the primary, persistent oxidation marker [3].

XLogP3

-2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3085-45-8

Wikipedia

Ethanol, 2,2'-sulfinylbis-

Dates

Last modified: 08-15-2023

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